

Unveiling the Structural Landscape of 1-Bromo-2-naphthol Derivatives: A Crystallographic Comparison

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Compound of Interest

Compound Name: 1-Bromo-2-naphthol

Cat. No.: B146047

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A detailed X-ray crystallographic analysis of **1-bromo-2-naphthol** derivatives is crucial for understanding their solid-state properties and guiding the development of novel pharmaceuticals and functional materials. This guide provides a comparative overview of the crystal structures of key **1-bromo-2-naphthol** derivatives and related compounds, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

This publication delves into the crystallographic parameters of 4-bromo-2-acetyl-1-naphthol and 1,6-dibromo-2-naphthol, offering a comparative perspective against the non-brominated analogue, 2-acetyl-1-naphthol. The inclusion of these derivatives allows for an insightful examination of how the position and number of bromine substituents influence the crystal packing and molecular geometry of the 2-naphthol scaffold.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-bromo-2-acetyl-1-naphthol, 1,6-dibromo-2-naphthol, and the non-brominated counterpart, 2-acetyl-1-naphthol. These quantitative data provide a clear and structured basis for comparing the solid-state structures of these compounds.

Parameter	4-Bromo-2-acetyl-1-naphthol	1,6-Dibromo-2-naphthol	2-Acetyl-1-naphthol
Chemical Formula	C ₁₂ H ₉ BrO ₂	C ₁₀ H ₆ Br ₂ O	C ₁₂ H ₁₀ O ₂
Formula Weight	265.10	301.96	186.21
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 ₁ /c	Pca2 ₁	P2 ₁ /n
a (Å)	7.3584	16.534	7.6246
b (Å)	17.772	13.918	7.0312
c (Å)	8.357	4.103	17.4709
α (°)	90	90	90
β (°)	108.711	90	92.432
γ (°)	90	90	90
Volume (Å ³)	1034.9	944.5	935.77
Z	4	4	4
Density (calc) (g/cm ³)	1.702	2.126	1.322

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The following is a detailed, generalized protocol representative of the methodology used for determining the crystal structures of **1-bromo-2-naphthol** derivatives and similar organic compounds.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown using slow evaporation techniques. A saturated solution of the purified compound is prepared in an appropriate solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane). The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. Over a period of

several days to weeks, single crystals of sufficient size and quality for diffraction experiments should form.

Data Collection

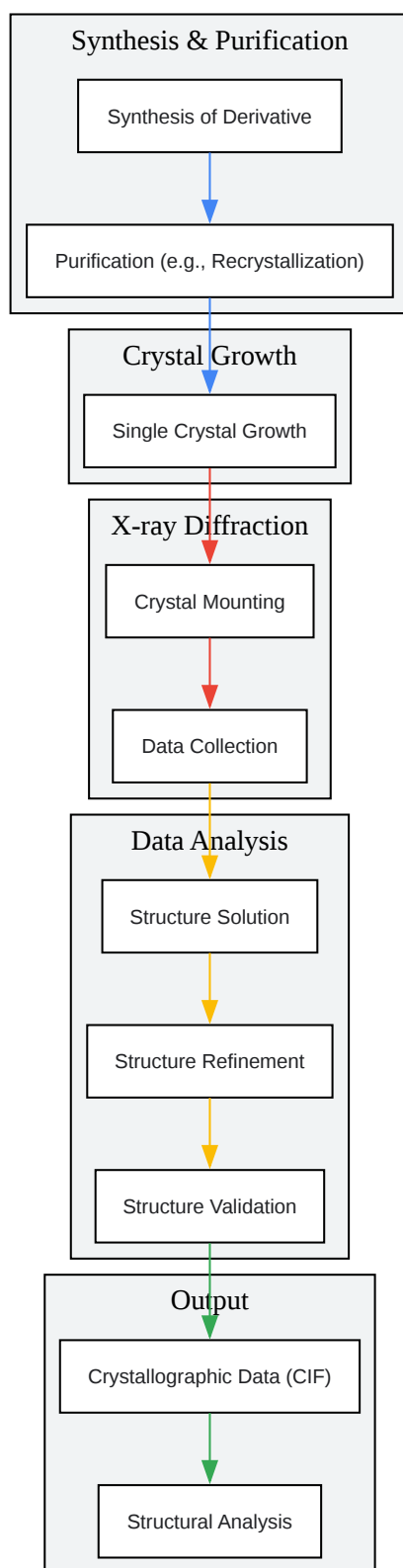
A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated through a series of angles, and a large number of diffraction images are collected.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using crystallographic software.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the X-ray crystallography of **1-bromo-2-naphthol** derivatives, from synthesis to final structural analysis.



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Caption: Workflow for X-ray Crystallography of **1-Bromo-2-naphthol** Derivatives.

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